AT2 Receptor Binding Selectivity: Angiotensin III vs. Angiotensin II in HEK293 Cells
Angiotensin III demonstrates a profound selectivity for the AT2 receptor subtype over the AT1 receptor, a feature not shared by its precursor, Angiotensin II. In direct competition binding experiments using HEK293 cells stably transfected with human AT1R or AT2R, Ang III exhibits an IC50 of 0.648 nM for AT2R and 21.1 nM for AT1R, yielding a 32.5-fold selectivity for AT2R [1]. In the same assay system, the rank order of affinity for AT2R was CGP42112 > AngII ≥ AngIII ≫ AngIV > Ang-(1-7), indicating that while Ang II and Ang III have comparable high affinity for AT2R, Ang II lacks the AT2R-over-AT1R selectivity that distinguishes Ang III [2]. This differential selectivity profile directly governs the distinct downstream signaling outcomes of the two peptides.
| Evidence Dimension | AT2 Receptor Binding Selectivity (IC50 ratio AT1R/AT2R) |
|---|---|
| Target Compound Data | AT2R IC50 = 0.648 nM; AT1R IC50 = 21.1 nM; Selectivity Ratio = 32.5-fold |
| Comparator Or Baseline | Angiotensin II: Rank order AT2R affinity AngII ≥ AngIII. Ang II displays high affinity for both AT1R and AT2R without marked subtype selectivity in this context [2]. |
| Quantified Difference | Ang III is 32.5-fold selective for AT2R over AT1R. Ang II does not exhibit a comparable selectivity window, showing high affinity for both receptor subtypes. |
| Conditions | HEK293 cells stably transfected with human AT1R or AT2R; Competition binding against 125I-[Sar1Ile8]AngII [1]. |
Why This Matters
Procurement of authentic Angiotensin III is essential for selectively activating the AT2R-mediated protective axis (e.g., natriuresis, vasodilation) without concurrent AT1R-mediated pressor effects, a pharmacological separation that Angiotensin II cannot achieve.
- [1] Kemp BA, Bell JF, Rottkamp DM, et al. Intrarenal Angiotensin III Is the Predominant Agonist for Proximal Tubule Angiotensin Type 2 Receptors. Hypertension. 2012;60:387-395. [IC50 values cited in product documentation referencing this study] View Source
- [2] Bosnyak S, Jones ES, Christopoulos A, Aguilar MI, Thomas WG, Widdop RE. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. Clin Sci (Lond). 2011 Oct;121(7):297-303. View Source
